molecular formula C11H12ClNO B7892469 (4-Methoxynaphthalen-1-yl)azanium;chloride

(4-Methoxynaphthalen-1-yl)azanium;chloride

Cat. No.: B7892469
M. Wt: 209.67 g/mol
InChI Key: YGQJOWVRCXFIBM-UHFFFAOYSA-N
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Description

(4-Methoxynaphthalen-1-yl)azanium;chloride is a chemical compound that features a naphthalene ring substituted with a methoxy group and an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxynaphthalen-1-yl)azanium;chloride typically involves the reaction of 4-methoxynaphthalene with an appropriate amine under acidic conditions to form the azanium ion. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to provide the chloride ion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxynaphthalen-1-yl)azanium;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Methoxynaphthalen-1-yl)azanium;chloride involves its interaction with tubulin, a protein that is essential for cell division. By binding to the colchicine site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxynaphthalen-1-yl)azanium;chloride is unique due to its specific combination of a methoxy group and an azanium ion on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization makes it a valuable compound in cancer research .

Properties

IUPAC Name

(4-methoxynaphthalen-1-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJOWVRCXFIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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